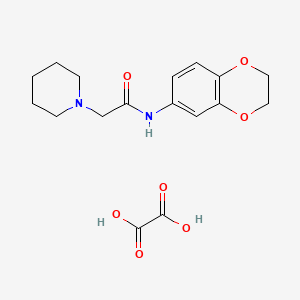
2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid, also known as MBI-3253, is a small molecule drug that has been developed for the treatment of type 2 diabetes. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to improve insulin sensitivity and glucose metabolism in the body.
Mechanism of Action
2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid acts as a selective PPARγ agonist, which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound increases insulin sensitivity and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. It also reduces hepatic glucose production and improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and triglyceride clearance.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of diabetes, which are known to contribute to the development of diabetes and its complications. It also improves endothelial function, which is important for maintaining cardiovascular health.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid is its selectivity for PPARγ, which reduces the risk of off-target effects and toxicity. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the development of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid. One area of research is the optimization of the pharmacokinetic properties of the drug, such as increasing its half-life and reducing the frequency of dosing. Another area of research is the evaluation of the safety and efficacy of this compound in clinical trials, including its potential use in combination with other antidiabetic drugs. Additionally, further studies are needed to explore the potential of this compound for the treatment of other metabolic disorders, such as obesity and dyslipidemia.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been developed for the treatment of type 2 diabetes. It acts as a selective PPARγ agonist and has been found to improve insulin sensitivity and glucose metabolism, reduce inflammation and oxidative stress, and improve endothelial function. While there are some limitations to its use, such as its short half-life, there are several future directions for the development of this compound that warrant further research.
Synthesis Methods
The synthesis of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid involves a multi-step process that includes the preparation of 2,4,5-triaminoimidazole, followed by the condensation with 3-phenylpropanoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques, such as NMR and mass spectrometry.
Scientific Research Applications
2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid has been extensively studied for its potential use in the treatment of type 2 diabetes. In preclinical studies, it has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes and its complications.
properties
IUPAC Name |
2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-14(19-10-18-11)15-17-7-8-20(15)13(16(21)22)9-12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADSHKFZUFWJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5360208.png)
![1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B5360213.png)
![ethyl 2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5360217.png)
![4-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5360230.png)

![3,3-dimethyl-11-(2-phenylvinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5360248.png)

![N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360272.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)